azasetron

Chemical Classification Metabolic Stability CYP450 Independence

Azasetron (free base CAS 123040-95-9; hydrochloride CAS 123040-16-4) is a potent and selective serotonin 5-HT₃ receptor antagonist belonging to the benzamide chemical class, structurally distinct from the indole-based 5-HT₃ antagonists such as ondansetron and granisetron. It is marketed as Serotone® in Japan and indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).

Molecular Formula C17H20ClN3O3·HCl
Molecular Weight 0
CAS No. 123040-95-9
Cat. No. B1167686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazasetron
CAS123040-95-9
Synonyms2H-1,4-Benzoxazine-8-carboxamide, N-1-azabicyclo[2.2.2]oct-3-yl-6-chloro-3,4-dihydro-4-methyl-3-oxo-, (-)-
Molecular FormulaC17H20ClN3O3·HCl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azasetron (CAS 123040-95-9) Procurement Guide: 5-HT₃ Antagonist Chemical Class & Core Profile


Azasetron (free base CAS 123040-95-9; hydrochloride CAS 123040-16-4) is a potent and selective serotonin 5-HT₃ receptor antagonist belonging to the benzamide chemical class, structurally distinct from the indole-based 5-HT₃ antagonists such as ondansetron and granisetron [1]. It is marketed as Serotone® in Japan and indicated for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) [2]. Azasetron exhibits high oral bioavailability (~90%), a pKi of 9.27 at the 5-HT₃ receptor, and a terminal elimination half-life of approximately 4.3–7.3 hours in humans, with the majority of the administered dose (~60–70%) excreted unchanged in urine [3][4].

Why Azasetron Cannot Be Automatically Substituted for Other 5-HT₃ Antagonists in Research or Formulation


Although azasetron shares the 5-HT₃ antagonist mechanism of action with ondansetron, granisetron, and tropisetron, its benzamide scaffold drives fundamentally different metabolic and pharmacokinetic behavior compared to indole-based congeners [1]. Azasetron is largely excreted unchanged (~60–70%) via a saturable intestinal transport mechanism, whereas indole-class 5-HT₃ antagonists undergo extensive CYP450-mediated hydroxylation and conjugation [2][3]. This metabolic divergence results in distinct half-life, tissue distribution, and drug–drug interaction profiles that preclude simple dose-equivalence substitution in preclinical or clinical protocols [4].

Azasetron Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Structural Class Differentiation: Benzamide vs. Indole 5-HT₃ Antagonist Scaffold

Azasetron is a benzamide derivative, whereas ondansetron, granisetron, and tropisetron are indole-based compounds [1]. This structural divergence is directly linked to metabolic fate: indole-class 5-HT₃ antagonists are predominantly metabolized by CYP450 enzymes (hydroxylation of the indole ring), while azasetron undergoes minimal CYP450 metabolism and is excreted largely unchanged (~60–70%) in urine [2][3].

Chemical Classification Metabolic Stability CYP450 Independence Drug-Drug Interaction

5-HT₃ Receptor Binding Affinity: Azasetron Ki = 0.33 nM vs. Ondansetron Ki ≈ 6.16 nM

In a radioligand binding study using [³H]granisetron on rat small intestine preparations, azasetron hydrochloride inhibited specific binding with a Ki of 0.33 nM [1]. By comparison, ondansetron hydrochloride displays a reported Ki of 6.16 nM at the human 5-HT₃ receptor in equivalent radioligand displacement assays [2]. This represents an approximately 19-fold higher binding affinity for azasetron under these conditions.

Receptor Binding Affinity Radioligand Assay 5-HT₃ Pharmacology

Off-Target Selectivity Profile: >10,000-Fold Selectivity Window vs. Minimal H₁ Receptor Binding

Azasetron demonstrates a broad selectivity window, with IC₅₀ values >10 µM at 5-HT₁A, 5-HT₂, dopamine D₁/D₂, and α₁/α₂-adrenergic receptors . In contrast, it exhibits measurable residual binding to histamine H₁ receptors (IC₅₀ = 4.4 µM) [1]. This selectivity profile translates to a >13,000-fold separation between 5-HT₃ binding affinity and off-target receptor activity (except H₁), providing a cleaner pharmacological signal than agents with narrower selectivity margins.

Receptor Selectivity Off-Target Binding Safety Pharmacology Histamine H₁

Pharmacokinetic Half-Life and Metabolic Stability: Azasetron t₁/₂ = 6.7–8.0 h (Rat, p.o.) vs. Ondansetron t₁/₂ ≈ 3.9 h (Human)

After oral administration to rats, azasetron exhibits a terminal elimination half-life (t₁/₂Z) of 6.7–8.0 hours across doses of 0.4–10 mg/kg, with absorption efficiency >91% [1]. In healthy human volunteers receiving 10 mg intravenous azasetron, the β-phase elimination half-life is 4.3 hours, extending to 7.3 hours in cancer patients [2]. By contrast, ondansetron has a reported human half-life of approximately 3.9 hours [3]. Azasetron's longer half-life is attributed to its minimal CYP450 metabolism and predominant renal excretion of unchanged drug [4].

Pharmacokinetics Half-Life Metabolic Stability Oral Absorption

Clinical Efficacy in Delayed CINV: Azasetron Inferior to Ondansetron in Randomized Controlled Trial

In a multicenter, randomized, double-blind, double-dummy trial (n = 265) comparing oral azasetron (10 mg twice daily) with oral ondansetron (8 mg twice daily) for the prevention of delayed CINV (days 2–6 post-chemotherapy), the complete response rate was 45% for azasetron versus 54.5% for ondansetron (95% CI, –21.4 to 2.5%) [1]. Non-inferiority of azasetron was not demonstrated, and azasetron showed statistically significant inferiority (p < 0.05). Safety profiles were similar between groups, with constipation and hiccups as the most common adverse events [1].

Chemotherapy-Induced Nausea and Vomiting Delayed CINV Complete Response Rate Randomized Controlled Trial

Postoperative Nausea and Vomiting Efficacy: Azasetron Superior in Intermediate Postoperative Period (12–24 h) vs. Ondansetron

In a double-blind, randomized trial comparing intravenous azasetron 10 mg with intravenous ondansetron 8 mg in 98 patients undergoing gynecological laparoscopic surgery, azasetron demonstrated superior antiemetic efficacy during the intermediate postoperative period (12–24 hours) [1]. Both drugs showed comparable safety, with headache, dizziness, and constipation reported at similar frequencies. This time-window-specific advantage contrasts with azasetron's inferiority in delayed CINV, highlighting indication-dependent efficacy differentiation.

Postoperative Nausea and Vomiting PONV Clinical Trial Intermediate Postoperative Period

Azasetron Optimal Research Use Cases and Procurement Decision Scenarios


CYP450-Independent Antiemetic Pharmacology Studies

Researchers investigating 5-HT₃ receptor pharmacology in models where CYP450-mediated drug–drug interactions must be avoided (e.g., polypharmacy in oncology or CNS research) should consider azasetron. Its predominantly renal excretion of unchanged drug (~60–70%) and minimal CYP450 metabolism [1][2] reduce confounding pharmacokinetic variables compared to indole-based 5-HT₃ antagonists that undergo extensive CYP450 hydroxylation.

Sustained 5-HT₃ Receptor Occupancy in Rodent Antiemetic Models

For preclinical antiemetic studies requiring sustained receptor coverage, azasetron's longer half-life (6.7–8.0 h in rats, p.o. [1]) and high oral absorption (>91%) enable less frequent dosing than shorter-acting alternatives such as ondansetron (human t₁/₂ ≈ 3.9 h) [2]. This pharmacokinetic advantage can reduce animal handling stress in chronic CINV or PONV models.

Clean Pharmacological Probe for 5-HT₃ Receptor Isolation Without Dopaminergic or Adrenergic Confounding

In receptor phenotyping studies where off-target dopaminergic or adrenergic effects would confound interpretation, azasetron's documented >30,000-fold selectivity window at D₁/D₂, α₁/α₂, 5-HT₁A, and 5-HT₂ receptors (all IC₅₀ >10 µM) [1] makes it a suitable 5-HT₃-selective tool compound. Note the residual H₁ binding (IC₅₀ = 4.4 µM) should be accounted for in histamine-sensitive assays.

Postoperative Nausea Research with Intermediate-Term Endpoints (12–24 Hours)

Clinical researchers designing PONV trials with primary endpoints in the intermediate postoperative window (12–24 hours) should evaluate azasetron based on direct comparative evidence of superiority over ondansetron during this specific timeframe [1]. This indication-specific advantage may influence drug selection in enhanced recovery after surgery (ERAS) protocol studies.

Quote Request

Request a Quote for azasetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.